Cas no 2803457-02-3 (Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate)

Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate Chemical and Physical Properties
Names and Identifiers
-
- Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate
- tert-butyl 2-[3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]sulfonylpropylsulfonyl]acetate
- tert-butyl 2-{3-[2-(tert-butoxy)-2-oxoethanesulfonyl]propanesulfonyl}acetate
- 2803457-02-3
- F71460
-
- Inchi: 1S/C15H28O8S2/c1-14(2,3)22-12(16)10-24(18,19)8-7-9-25(20,21)11-13(17)23-15(4,5)6/h7-11H2,1-6H3
- InChI Key: ASPDQVQFNMGNKN-UHFFFAOYSA-N
- SMILES: CC(OC(=O)CS(=O)(=O)CCCS(=O)(=O)CC(=O)OC(C)(C)C)(C)C
Computed Properties
- Exact Mass: 400.12256019g/mol
- Monoisotopic Mass: 400.12256019g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 25
- Rotatable Bond Count: 12
- Complexity: 605
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.1
- Topological Polar Surface Area: 138Ų
Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P024HYB-1g |
Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate |
2803457-02-3 | 98% | 1g |
$100.00 | 2023-12-17 | |
1PlusChem | 1P024HYB-25g |
Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate |
2803457-02-3 | 98% | 25g |
$1232.00 | 2023-12-17 | |
1PlusChem | 1P024HYB-5g |
Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate |
2803457-02-3 | 98% | 5g |
$346.00 | 2023-12-17 |
Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate Related Literature
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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5. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
Additional information on Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate
Introduction to Di-tert-Butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate (CAS No. 2803457-02-3)
Di-tert-butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate, identified by the Chemical Abstracts Service Number (CAS No.) 2803457-02-3, is a specialized organic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to the class of sulfonated diesters, characterized by its unique structural features that make it a valuable tool in various scientific applications.
The molecular structure of Di-tert-butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate consists of two acetate groups linked by a propane-1,3-diyldisulfonyl bridge. The presence of tert-butyl groups enhances the steric hindrance around the sulfonamide moieties, which can be particularly beneficial in modulating the interactions with biological targets. This structural design allows for fine-tuned pharmacokinetic properties, making it an attractive candidate for drug development and biochemical studies.
In recent years, sulfonated compounds have been extensively studied due to their diverse biological activities. The sulfonamide moiety is known for its ability to interact with enzymes and receptors, often leading to potent pharmacological effects. The introduction of bulky tert-butyl groups in Di-tert-butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate not only influences its solubility and metabolic stability but also provides a scaffold for further chemical modifications.
One of the most compelling aspects of this compound is its potential application in the development of novel therapeutic agents. Researchers have been exploring its utility in targeting various diseases, including cancer and inflammatory disorders. The steric bulk provided by the tert-butyl groups can help in optimizing binding affinity to specific biological targets, thereby enhancing the efficacy of potential drugs.
Recent studies have demonstrated the role of sulfonated diesters in modulating enzyme activity and receptor binding. For instance, derivatives of propane-1,3-diyldisulfonyl compounds have shown promise in inhibiting key enzymes involved in cancer cell proliferation. The structural features of Di-tert-butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate make it a versatile platform for designing molecules with tailored biological activities.
The compound's unique properties also make it valuable in materials science and nanotechnology. Its ability to form stable complexes with other molecules has led to its use in developing novel materials with enhanced functional properties. These materials can find applications in drug delivery systems, where precise control over molecular interactions is crucial.
In conclusion, Di-tert-butyl 2,2'-(propane-1,3-diyldisulfonyl)diacetate (CAS No. 2803457-02-3) is a multifaceted compound with significant potential in pharmaceutical research and industrial applications. Its structural design and functional properties make it an excellent candidate for further exploration in drug development and material science. As research continues to uncover new applications for this compound, its importance in advancing scientific and technological innovations is likely to grow.
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